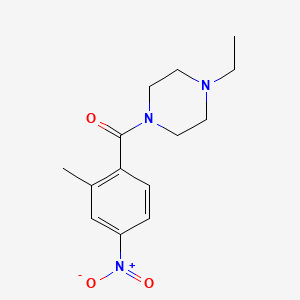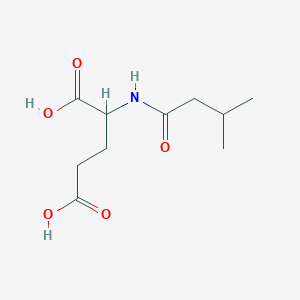![molecular formula C17H20Cl2N2O11 B13889194 6-[2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13889194.png)
6-[2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloramphenicol 3-O-beta-D-Glucuronide: is a metabolite of chloramphenicol, formed through the biological process of glucuronidation. This process involves the bonding of glucuronic acid to the chloramphenicol molecule at the third oxygen (3-O) position . Chloramphenicol itself is a broad-spectrum antibiotic that was first isolated from cultures of Streptomyces venezuelae in 1947 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chloramphenicol 3-O-beta-D-Glucuronide typically involves the enzymatic glucuronidation of chloramphenicol. This process can be facilitated using beta-glucuronidase enzymes, which are widely distributed in mammalian tissues, particularly in the liver . The reaction conditions include a pH range of 4 to 6 and a temperature of around 37°C .
Industrial Production Methods: Industrial production of Chloramphenicol 3-O-beta-D-Glucuronide involves the use of immobilized enzyme reactors based on beta-glucuronidase. These reactors facilitate the on-line deconjugation of substrates, making the process efficient and scalable .
Analyse Chemischer Reaktionen
Types of Reactions: Chloramphenicol 3-O-beta-D-Glucuronide primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase enzymes. This reaction results in the cleavage of the glucuronic acid moiety, yielding free chloramphenicol and glucuronic acid .
Common Reagents and Conditions: The hydrolysis reaction typically requires beta-glucuronidase as the enzyme catalyst, with optimal conditions being a pH of 4 to 6 and a temperature of 37°C .
Major Products: The major products formed from the hydrolysis of Chloramphenicol 3-O-beta-D-Glucuronide are chloramphenicol and glucuronic acid .
Wissenschaftliche Forschungsanwendungen
Chloramphenicol 3-O-beta-D-Glucuronide has several scientific research applications:
Wirkmechanismus
Chloramphenicol 3-O-beta-D-Glucuronide exerts its effects through the enzymatic hydrolysis by beta-glucuronidase. This enzyme catalyzes the cleavage of the glucuronic acid moiety, releasing free chloramphenicol. Chloramphenicol then inhibits bacterial protein synthesis by binding to the bacterial ribosome and blocking peptidyl transferase activity . This inhibition prevents the formation of peptide bonds, thereby stopping bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Chloramphenicol: The parent compound, which is a broad-spectrum antibiotic.
Estradiol-17-beta-D-Glucuronide: Another glucuronide metabolite formed through the glucuronidation of estradiol.
Morphine-beta-D-Glucuronide: A glucuronide metabolite of morphine, formed through a similar enzymatic process.
Uniqueness: Chloramphenicol 3-O-beta-D-Glucuronide is unique due to its specific formation from chloramphenicol and its role in the metabolism and pharmacokinetics of this antibiotic. Its formation and subsequent hydrolysis are crucial for understanding the drug’s metabolic pathways and its impact on bacterial inhibition .
Eigenschaften
IUPAC Name |
6-[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARPTSDFEIFMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
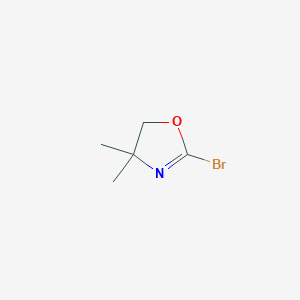
![N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid](/img/structure/B13889125.png)
![1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one](/img/structure/B13889127.png)
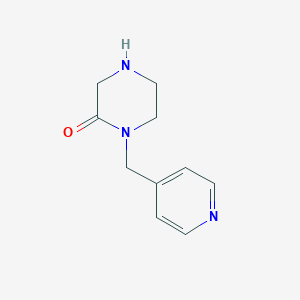
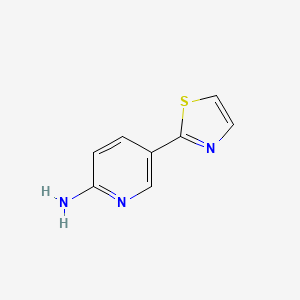
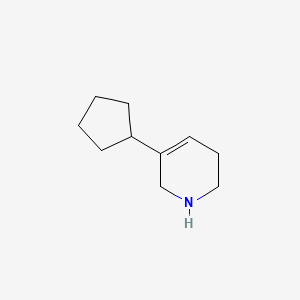
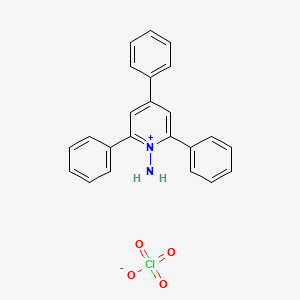
![Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate](/img/structure/B13889154.png)
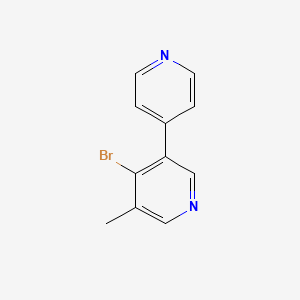
![1,1-Dimethylethyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13889162.png)
![2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13889178.png)

